molecular formula C23H25N7OS B2644316 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide CAS No. 1334375-96-0

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide

Cat. No. B2644316
CAS RN: 1334375-96-0
M. Wt: 447.56
InChI Key: HMDRCDVZTXPRBE-UHFFFAOYSA-N
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Description

The compound contains several structural components including a pyrazole ring, a pyridazine ring, and a piperidine ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Pyridazine is a heterocyclic organic compound with the molecular formula (CH)4N2. It contains a six-membered ring with two nitrogen atoms and four carbon atoms. Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges and one amine bridge .


Synthesis Analysis

While the specific synthesis process for this compound is not available, compounds with similar structures are often synthesized through various organic reactions, including condensation, substitution, and cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the amine group in the piperidine ring could potentially undergo reactions such as alkylation, acylation, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • Synthesis of Novel Compounds : A study described the synthesis of various novel heterocyclic compounds, including those related to the chemical structure of interest, for potential use in medicinal chemistry. These compounds showed promising activities as cyclooxygenase-1/2 (COX-1/2) inhibitors, with analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Molecular Docking and Screening : Another study involved the synthesis of pyridine and fused pyridine derivatives, including structures similar to the compound . These compounds were subjected to molecular docking screenings and exhibited antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

  • Design of GyrB Inhibitors : A series of compounds, including analogs of the specified chemical, were designed and evaluated for their activity against Mycobacterium tuberculosis, showing potential as GyrB ATPase inhibitors (Jeankumar et al., 2013).

Potential for Further Research and Applications

  • Antimicrobial and Antifungal Activities : Various synthesized pyridine derivatives, structurally related to the compound, showed antimicrobial and antifungal activities. These results indicate a potential area of research for developing new antimicrobial agents (Othman, 2013).

  • Experimental and Theoretical Studies : Experimental studies on the functionalization reactions of similar compounds provide insights into their chemical behavior and potential applications in designing new therapeutic agents (Yıldırım, Kandemirli, & Demir, 2005).

  • Antituberculosis Activity : Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids, closely related to the chemical of interest, revealed their potential as treatments for tuberculosis (Gezginci, Martin, & Franzblau, 1998).

  • Synthesis of Novel Compounds for Potential Therapeutic Use : The synthesis of novel compounds with structures related to the chemical can lead to the discovery of new drugs with specific therapeutic properties (Moraski et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its potential applications. This could include further studies to determine its properties, potential uses, and safety profile .

properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7OS/c1-14-11-15(2)30(28-14)22-9-8-21(26-27-22)29-10-4-5-17(13-29)23(31)25-18-6-7-20-19(12-18)24-16(3)32-20/h6-9,11-12,17H,4-5,10,13H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDRCDVZTXPRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC5=C(C=C4)SC(=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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